![molecular formula C16H13BrN4O2S B357002 1-[5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea CAS No. 424812-84-0](/img/structure/B357002.png)
1-[5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenoxy group, a thiadiazole ring, and a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with a suitable alkylating agent.
Coupling with Phenylurea: The final step involves the coupling of the thiadiazole derivative with phenylurea under controlled conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions are conducted under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromophenoxy group.
Applications De Recherche Scientifique
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N’-phenylurea
- N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea
Uniqueness
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea stands out due to its unique combination of a bromophenoxy group, a thiadiazole ring, and a phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
424812-84-0 |
|---|---|
Formule moléculaire |
C16H13BrN4O2S |
Poids moléculaire |
405.3g/mol |
Nom IUPAC |
1-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C16H13BrN4O2S/c17-11-6-8-13(9-7-11)23-10-14-20-21-16(24-14)19-15(22)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,21,22) |
Clé InChI |
KJLCSOBSIPHDRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


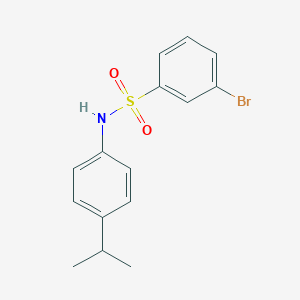
![2,3,9-trimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B356959.png)
![11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B356962.png)
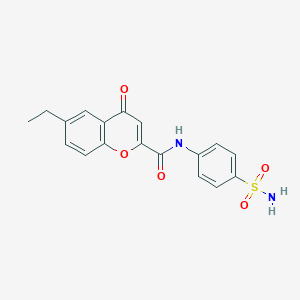
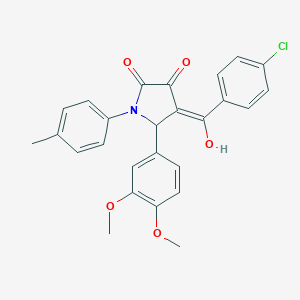
![N-[2-(4-isopropylphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B356969.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N'-phenylthiourea](/img/structure/B356977.png)
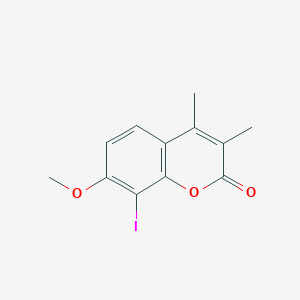
![2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B356981.png)
![N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)amine](/img/structure/B356986.png)
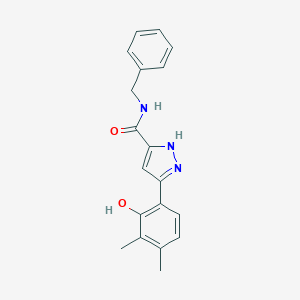
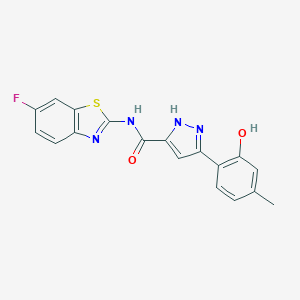
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B356992.png)
![4-bromo-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B356993.png)
